molecular formula C19H26ClN3O5S B2446301 N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide CAS No. 872987-27-4

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide

Cat. No.: B2446301
CAS No.: 872987-27-4
M. Wt: 443.94
InChI Key: GWEAJEUKUIHOBR-UHFFFAOYSA-N
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Description

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, an oxazinan ring, and a cyclohexyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide typically involves multiple steps, starting with the preparation of the oxazinan ring. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with an oxazinan derivative under controlled conditions to form the desired oxazinan ring structure. The final step involves the coupling of the oxazinan derivative with cyclohexyloxamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The oxazinan ring and cyclohexyloxamide moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexylethanediamide
  • N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cycloheptylethanediamide

Uniqueness

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O5S/c20-14-7-9-16(10-8-14)29(26,27)23-11-4-12-28-17(23)13-21-18(24)19(25)22-15-5-2-1-3-6-15/h7-10,15,17H,1-6,11-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEAJEUKUIHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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